2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one

Description

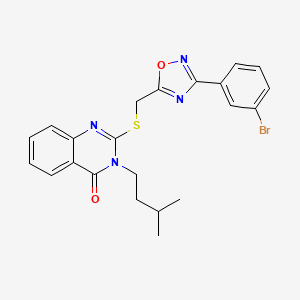

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one features a quinazolin-4(3H)-one core substituted with a 3-isopentyl group and a sulfur-linked 3-(3-bromophenyl)-1,2,4-oxadiazole moiety. The bromophenyl group may influence electronic properties and intermolecular interactions, and the isopentyl chain could modulate lipophilicity and bioavailability. Structural characterization of such compounds typically employs techniques like NMR, IR, and X-ray crystallography, with software like SHELX facilitating refinement .

Properties

IUPAC Name |

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(3-methylbutyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21BrN4O2S/c1-14(2)10-11-27-21(28)17-8-3-4-9-18(17)24-22(27)30-13-19-25-20(26-29-19)15-6-5-7-16(23)12-15/h3-9,12,14H,10-11,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCCJMOBOEGKBFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-isopentylquinazolin-4(3H)-one is a synthetic derivative featuring a complex structure that incorporates oxadiazole and quinazoline moieties. These structural components are known for their diverse biological activities, making this compound a subject of interest in pharmaceutical research.

- Molecular Formula : C21H14BrN5O2S

- Molecular Weight : 480.34 g/mol

- Purity : Typically around 95% .

Biological Activity Overview

The biological activity of compounds containing the 1,2,4-oxadiazole and quinazoline scaffolds has been extensively studied. The following sections summarize key findings related to the biological activities of this compound.

Antimicrobial Activity

Research indicates that derivatives of the 1,2,4-oxadiazole ring exhibit significant antimicrobial properties. For instance:

- Compounds with oxadiazole structures have shown effectiveness against various bacterial strains, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .

- In studies by Dhumal et al. (2016), oxadiazole derivatives demonstrated potent antitubercular activity against Mycobacterium bovis BCG, highlighting their potential in treating tuberculosis .

Anticancer Properties

The quinazoline moiety is recognized for its anticancer properties:

- Compounds similar to the target compound have displayed inhibitory effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

- Research has shown that certain oxadiazole derivatives can inhibit tumor growth in various cancer models .

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent is also noteworthy:

- Studies have linked oxadiazole derivatives to reduced inflammation markers in vitro and in vivo models .

- The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.

Case Studies

Several studies have explored the biological effects of compounds similar to the target compound:

- Study on Antimicrobial Efficacy :

-

Anticancer Activity Assessment :

- A study evaluated the cytotoxic effects of various quinazoline derivatives on human cancer cell lines.

- Results indicated that specific modifications in the structure led to enhanced anticancer activity through apoptosis pathways .

Summary Table of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogous Quinazolinone Derivatives

A closely related analog, 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one, replaces the isopentyl group with a thiophen-2-ylmethyl substituent . Thiophene-containing analogs are often explored for enhanced aromatic stacking interactions, whereas alkyl chains like isopentyl may improve membrane permeability.

Heterocyclic Core Variations

The compound 4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one (CAS 1291862-31-1, MW 445.27) replaces the quinazolinone core with a phthalazinone ring . Phthalazinones are associated with kinase inhibition and anticancer activity, suggesting that core heterocycle modifications could redirect biological targets. The shared 3-(3-bromophenyl)-1,2,4-oxadiazole moiety in both compounds highlights its versatility in maintaining structural rigidity across diverse scaffolds.

Bromophenyl-Substituted Triazoles and Oxadiazoles

Compounds like 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones demonstrate the pharmacological relevance of bromophenyl groups in heterocyclic systems . The bromine atom’s electron-withdrawing effect may enhance binding to hydrophobic pockets in target proteins across both classes.

Data Tables

Table 1: Structural and Functional Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.